molecular formula C8H6Cl2N4 B8048979 5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine

5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B8048979
M. Wt: 229.06 g/mol
InChI Key: MUHCGJWMGILNAJ-UHFFFAOYSA-N
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Description

5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a 3,5-dichlorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and hydrazine hydrate.

    Formation of Hydrazone: 3,5-dichloroaniline is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and water. The reaction temperature is typically maintained between 50°C and 100°C to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its triazole ring structure is known to exhibit activity against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an antifungal and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry

In the agricultural industry, this compound is explored for its use as a fungicide. Its effectiveness in controlling fungal infections in crops makes it valuable for improving agricultural yields.

Mechanism of Action

The mechanism of action of 5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine involves the inhibition of specific enzymes and pathways. In antifungal applications, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to cell membrane instability and ultimately cell death. In anticancer research, the compound targets specific signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-dichlorophenyl)-1H-1,2,4-triazole: Lacks the amine group, which may affect its biological activity.

    3,5-dichlorophenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of an amine, which can alter its reactivity and applications.

    5-(3,5-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group, which can influence its solubility and biological interactions.

Uniqueness

5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the dichlorophenyl group and the triazole ring with an amine substituent. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHCGJWMGILNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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